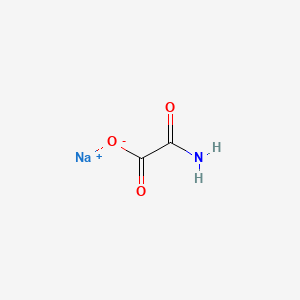
Natriumoxamat
Übersicht
Beschreibung
Sodium oxamate is a chemical compound with the molecular formula C₂H₂NNaO₃ . It is the sodium salt of oxamic acid and is known for its role as a competitive inhibitor of the enzyme lactate dehydrogenase.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Reagenz in der analytischen Chemie zur Hemmung der Lactatdehydrogenase verwendet.
Biologie: Untersucht für seine Rolle in Stoffwechselstudien, insbesondere in der Hemmung der Glykolyse.
Medizin: Geprüft auf sein Potenzial als Antikrebsmittel aufgrund seiner Fähigkeit, die Lactatproduktion in Krebszellen zu hemmen.
Industrie: Wird bei der Herstellung bestimmter Arzneimittel und als biochemisches Forschungswerkzeug eingesetzt
5. Wirkmechanismus
Natriumoxamat übt seine Wirkung hauptsächlich durch Hemmung des Enzyms Lactatdehydrogenase aus. Diese Hemmung verhindert die Umwandlung von Pyruvat in Lactat und stört so den glykolytischen Weg. Dieser Mechanismus ist besonders wichtig in Krebszellen, die stark auf die Glykolyse zur Energiegewinnung angewiesen sind. Durch die Hemmung der Lactatdehydrogenase kann this compound die Lactatproduktion reduzieren und möglicherweise das Wachstum von Krebszellen verlangsamen .
Ähnliche Verbindungen:
Oxaminsäure: Die Stammverbindung von this compound.
Pyruvat: Strukturell ähnlich und ebenfalls an der Glykolyse beteiligt.
Lactat: Das Produkt der von der Lactatdehydrogenase katalysierten Reaktion.
Vergleich: this compound ist einzigartig in seiner Fähigkeit, die Lactatdehydrogenase zu hemmen, was es zu einem wertvollen Werkzeug in Stoffwechselstudien und der Krebsforschung macht. Im Gegensatz zu Pyruvat und Lactat, die natürlich vorkommende Metaboliten sind, ist this compound eine synthetische Verbindung, die speziell entwickelt wurde, um in Stoffwechselwege einzugreifen .
Wirkmechanismus
Target of Action
Sodium oxamate primarily targets lactate dehydrogenase (LDH) . LDH is an enzyme that catalyzes the conversion of lactate to pyruvate, a critical step in the glycolytic pathway. This enzyme plays a significant role in energy production within cells, particularly in conditions of low oxygen, where it facilitates anaerobic respiration .
Mode of Action
As a structural analog of pyruvate, sodium oxamate acts as a competitive inhibitor of LDH . It binds to the active site of the enzyme, preventing the binding of the substrate, pyruvate. This inhibition effectively halts the conversion process of pyruvate to lactate .
Biochemical Pathways
By inhibiting LDH, sodium oxamate impacts two key biochemical pathways: glycolysis and gluconeogenesis . In glycolysis, it prevents the formation of lactate from pyruvate, disrupting the pathway’s final step. In gluconeogenesis, the inhibition of LDH impedes the conversion of lactate back to pyruvate, a crucial step in glucose production .
Pharmacokinetics
For instance, treatment of sodium oxamate in db/db mice has been shown to improve glycemic control and insulin sensitivity .
Result of Action
The inhibition of LDH by sodium oxamate leads to a decrease in lactate production. This reduction has several effects at the molecular and cellular levels. For instance, it has been shown to delay tumor growth in non-small cell lung cancer (NSCLC) by increasing the infiltration of activated CD8+ T cells in the tumor . In db/db mice, it improved glycemic control and insulin sensitivity primarily via inhibition of tissue lactate production .
Action Environment
The action of sodium oxamate can be influenced by various environmental factors. For example, in the context of cancer, the tumor microenvironment, characterized by hypoxia and high lactate levels, can impact the efficacy of sodium oxamate . Additionally, the presence of other drugs can also influence its action. For instance, the combination of sodium oxamate with pembrolizumab, an anti-PD-1 treatment, has been shown to enhance therapeutic efficacy in NSCLC .
Safety and Hazards
Sodium Oxamate is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If ingested or inhaled, medical attention should be sought .
Zukünftige Richtungen
Sodium Oxamate has been found to enhance the efficacy of CAR-T therapy against glioblastoma by suppressing ectonucleotidases and CCR8 lactylation . It has also been suggested that Sodium Oxamate could be a potential strategy to enhance CAR-T function in glioblastoma therapy . Another study suggests that Sodium Oxamate not only inhibits tumor growth at a high safe dose but also enhances the efficacy of pembrolizumab in Hu-PBMC-CDX mice .
Biochemische Analyse
Biochemical Properties
Sodium oxamate directly inhibits the lactate dehydrogenase (LDH)-catalyzed conversion process of pyruvate into lactate . This inhibition disrupts glycolysis, a fundamental biochemical reaction in cells . Sodium oxamate interacts with LDH, a critical enzyme in the glycolytic pathway, and derails the entire gluconeogenic pathway .
Cellular Effects
Sodium oxamate has significant effects on various types of cells and cellular processes. It has been shown to suppress cell proliferation in a dose- and time-dependent manner in certain cancer cell lines . Sodium oxamate influences the fatty acid metabolism , which might be beneficial for the treatment of diabetes . It also reduces the lactate production of adipose tissue and skeletal muscle .
Molecular Mechanism
Sodium oxamate exerts its effects at the molecular level primarily through its inhibition of LDH. As a structural analog of pyruvate, it competes with pyruvate for the active site of LDH, thus inhibiting the enzyme . This inhibition disrupts the conversion of pyruvate to lactate, a key step in the glycolytic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium oxamate have been observed over time. Treatment of sodium oxamate for 12 weeks has been shown to decrease body weight gain and blood glucose levels, and improve insulin secretion and insulin sensitivity in animal models .
Dosage Effects in Animal Models
The effects of sodium oxamate vary with different dosages in animal models. Treatment of sodium oxamate (350–750 mg/kg of body weight) for 12 weeks was shown to decrease body weight gain and blood glucose levels, and improve insulin secretion and insulin sensitivity in db/db mice .
Metabolic Pathways
Sodium oxamate is involved in the glycolytic pathway, where it inhibits the enzyme LDH . This inhibition disrupts the conversion of pyruvate to lactate, a key step in glycolysis . Sodium oxamate also influences the fatty acid metabolism .
Transport and Distribution
While specific transporters or binding proteins for sodium oxamate have not been identified, it is known that sodium oxamate, which chemically resembles pyruvate, is transported into mitochondria .
Subcellular Localization
The subcellular localization of sodium oxamate is likely within the cytosol and mitochondria, given its role in glycolysis and its chemical resemblance to pyruvate
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Natriumoxamat kann durch Neutralisation von Oxaminsäure mit Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Auflösen von Oxaminsäure in Wasser und anschließendes Zugeben einer Natriumhydroxidlösung, bis der pH-Wert neutral ist. Die resultierende Lösung wird dann zur Gewinnung von this compound als kristalliner Feststoff eingedampft.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound durch Umsetzung von Oxalsäure mit Ammoniak zu Oxaminsäure hergestellt, die dann mit Natriumhydroxid neutralisiert wird. Der Prozess beinhaltet eine sorgfältige Steuerung der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .
Arten von Reaktionen:
Oxidation und Reduktion: this compound unterliegt aufgrund seiner stabilen Struktur typischerweise keinen Oxidations- oder Reduktionsreaktionen.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Reagenzien: Natriumhydroxid, Oxalsäure, Ammoniak.
Bedingungen: Wasserige Lösungen, kontrollierter pH-Wert und Temperatur.
Wichtigste gebildete Produkte:
Oxaminsäure: Während des Syntheseprozesses gebildet.
This compound: Das Endprodukt, das nach Neutralisation und Kristallisation erhalten wird.
Vergleich Mit ähnlichen Verbindungen
Oxamic Acid: The parent compound of sodium oxamate.
Pyruvate: Structurally similar and also involved in glycolysis.
Lactate: The product of the reaction catalyzed by lactate dehydrogenase.
Comparison: Sodium oxamate is unique in its ability to inhibit lactate dehydrogenase, making it a valuable tool in metabolic studies and cancer research. Unlike pyruvate and lactate, which are naturally occurring metabolites, sodium oxamate is a synthetic compound specifically designed to interfere with metabolic pathways .
Eigenschaften
| { "Design of the Synthesis Pathway": "Sodium oxamate can be synthesized by the reaction of sodium hydroxide with oxalic acid dihydrate followed by reaction with hydroxylamine hydrochloride.", "Starting Materials": [ "Sodium hydroxide", "Oxalic acid dihydrate", "Hydroxylamine hydrochloride" ], "Reaction": [ "Dissolve oxalic acid dihydrate in water", "Add sodium hydroxide to the oxalic acid solution and stir until dissolved", "Cool the solution to room temperature", "Add hydroxylamine hydrochloride to the solution and stir for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the precipitate to obtain sodium oxamate" ] } | |
CAS-Nummer |
565-73-1 |
Molekularformel |
C2H3NNaO3 |
Molekulargewicht |
112.04 g/mol |
IUPAC-Name |
sodium;oxamate |
InChI |
InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6); |
InChI-Schlüssel |
VDJDPRLPCNKVEA-UHFFFAOYSA-N |
Isomerische SMILES |
C(=O)(C(=O)[O-])N.[Na+] |
SMILES |
C(=O)(C(=O)[O-])N.[Na+] |
Kanonische SMILES |
C(=O)(C(=O)O)N.[Na] |
Aussehen |
Solid powder |
| 565-73-1 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sodium Oxamate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





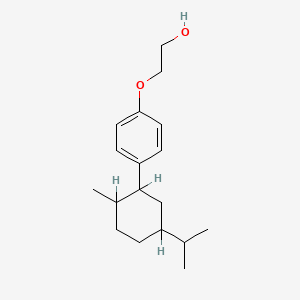
![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
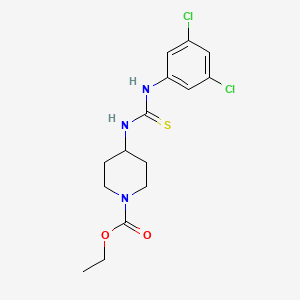

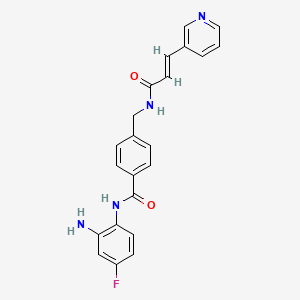
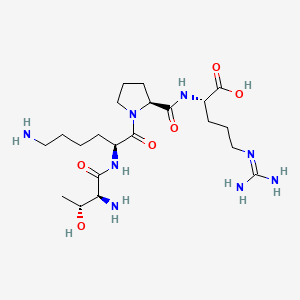

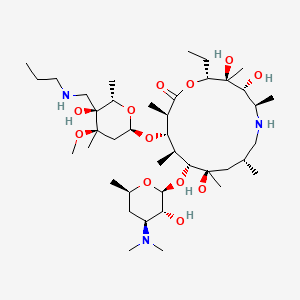
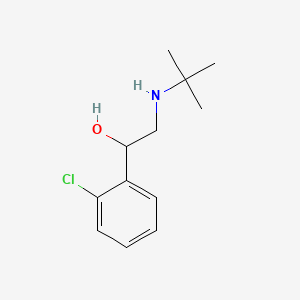

![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/no-structure.png)
